Phenylacetic acid
Overview
Description
Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
Phenylacetic acid can be synthesized from benzyl cyanide, which is prepared by the analogous reaction of benzyl bromide with sodium cyanide . Another approach for biocatalytic synthesis of Phenylacetic acid is from L-phenylalanine .Molecular Structure Analysis
Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.0809 g/cm3, a melting point of 76 to 77 °C, and a boiling point of 265.5 °C . It is slightly soluble in water .Scientific Research Applications
Neuromodulation and Mood Regulation
Phenylacetic acid, being the main metabolite of phenylethylamine (PEA), has been implicated in mood regulation. Brain PEA may act as a neuromodulator of aminergic synapses, promoting energy, elevating mood, and favoring aggression. Levels of phenylacetic acid are altered in various psychiatric conditions, suggesting its potential diagnostic value and therapeutic role in mood disorders. The administration of PEA or its precursor has shown to improve mood in depressed patients, indicating phenylacetic acid's significance in neuropsychiatry (Sabelli & Javaid, 1995).
Biodegradation and Bioremediation
Escherichia coli's ability to utilize phenylacetic acid and other aromatic compounds as carbon sources highlights its potential in bioremediation. This capability reflects a broader application of phenylacetic acid in environmental science, where understanding and harnessing microbial pathways can aid in the breakdown of pollutants. The review of aromatic compound catabolism by E. coli provides insights into the genetic and enzymatic processes involved, offering a foundation for developing biotechnological applications aimed at environmental cleanup (Díaz et al., 2001).
Microbial Metabolism and Sepsis Research
Phenylacetic acid, along with other phenylcarbonic acids (PCAs), has been shown to possess bioregulatory activity, affecting both bacteria and eukaryotic cells. The study of these compounds, especially in the context of sepsis, unveils their diagnostic, pathogenetic, and therapeutic potential. PCAs' ability to modulate the microbiome and human metabolic pathways offers a unique angle for developing new therapeutic strategies based on the balance of aromatic microbial metabolites in the body. This approach could lead to innovative treatments for sepsis and other conditions influenced by microbial metabolism (Beloborodova et al., 2013).
Sensors and Biosensors Development
Recent advances in sensors and biosensors have leveraged phenylacetic acid and related compounds for the detection of amino acids, showcasing the interdisciplinary nature of this research. The development of electrochemical sensors and biosensors using conductor polymers and molecularly imprinted polymers for amino acids detection emphasizes phenylacetic acid's role in analytical chemistry and diagnostics. Such devices are crucial for quality control in pharmaceuticals and monitoring diseases associated with amino acid dysregulation (Dinu & Apetrei, 2022).
Safety And Hazards
Future Directions
The enzymes of the bacterial Phenylacetic acid pathway have shown potential as an antimicrobial drug target for biotechnological applications in metabolic engineering . The antibacterial mechanism of Phenylacetic acid against strain T-37 might be described as Phenylacetic acid exerting antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .
properties
IUPAC Name |
2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |
Record name | Phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021656 | |
Record name | Phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |
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Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |
Record name | Phenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Phenylacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
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Flash Point |
132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
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Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
Record name | Phenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Phenylacetic Acid | |
Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |
CAS RN |
103-82-2, 17303-65-0, 51146-16-8 | |
Record name | Phenylacetic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |
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Record name | Benzeneacetic acid, labeled with tritium | |
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Record name | Phenylacetic acid | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
76.7 °C, 76.5 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.